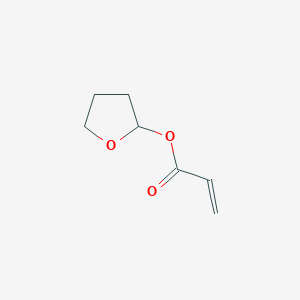

2-Tetrahydrofuranyl acrylate

Description

Significance of 2-Tetrahydrofuranyl Acrylate (B77674) as a Functional Monomer in Polymer Chemistry

2-Tetrahydrofuranyl acrylate is a functional monomer distinguished by the presence of a tetrahydrofuran (B95107) (THF) ring directly attached to the acrylate ester group at the 2-position. This cyclic ether moiety is significant for several reasons. The THF group can influence the physical and chemical properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and thermal stability. The oxygen atom within the THF ring can participate in hydrogen bonding, potentially enhancing adhesion to various substrates and affecting the polymer's interaction with solvents and other materials.

The incorporation of such heterocyclic groups into a polymer backbone is a key strategy for developing advanced materials. nih.gov Functional monomers like this compound are crucial building blocks for creating polymers with specific characteristics, moving beyond simple commodity plastics to high-performance materials for specialized applications. taylorandfrancis.compolysciences.com The reactivity of the acrylate group allows for polymerization through various methods, including free radical polymerization, to create a wide range of polymer architectures. taylorandfrancis.com

Historical Context and Evolution of Research on Acrylate Monomers

The journey of acrylate monomers from laboratory curiosities to industrial mainstays is a testament to over a century of chemical innovation. The story begins in the 19th century with the first synthesis of acrylic acid. It was in 1880 that the first synthesis of an acrylic polymer was reported by G. W. A. Kahlbaum. wikipedia.org However, the commercial potential of these materials was not immediately realized.

A significant challenge in the early days was the development of efficient and economical processes for synthesizing acrylate monomers. acs.org This hurdle limited their market potential, particularly in coatings and molding powders. acs.org It wasn't until the post-World War I era that companies like Rohm and Haas began to intensively focus on acrylic polymerization, leading to the development of well-known products like Plexiglas™. acs.org A major breakthrough came in the late 1940s when scientists at Rohm and Haas, building on earlier work by Walter Reppe of I.G. Farben, developed a new semi-catalytic process. acs.org This process enabled the large-scale production of inexpensive acrylate monomers, paving the way for the development of a wide array of acrylic-based products, including the first acrylic emulsion paints in the early 1950s. acs.org

Since then, research has focused on expanding the family of acrylate monomers to include a vast number of functional groups, allowing for the precise tailoring of polymer properties for a multitude of applications. gantrade.com This evolution has been driven by the demand for advanced materials with improved durability, weather resistance, and specific functionalities for industries ranging from automotive and construction to cosmetics and medicine. gantrade.comgiiresearch.comresearchgate.netresearchgate.net

Overview of Key Research Areas Pertaining to this compound Polymers

While extensive research exists for the isomeric tetrahydrofurfuryl acrylate (THFA), where the acrylate group is separated from the ring by a methylene (B1212753) group, studies focusing specifically on the homopolymer of this compound are less common in publicly available literature. However, research into related structures provides insight into the potential areas of interest for polymers derived from this monomer.

A key research area is the synthesis and polymerization of novel functional monomers that incorporate the 2-tetrahydrofuranyl moiety alongside other functional groups to create highly specialized polymers. For instance, research has been conducted on a novel fluoroalkyl 2-trifluoromethylacrylate which includes a 2-tetrahydrofuranyl group. researchgate.net The synthesis involved the reaction of 2-trifluoromethylacryloyl chloride with a fluorinated alcohol containing the THF ring. researchgate.net The subsequent polymerization of this complex monomer was explored using both radical and anionic methods. researchgate.net

The following interactive table summarizes the radical polymerization findings for this fluorinated monomer possessing a tetrahydrofuran moiety.

| Initiator | Temperature (°C) | Resulting Polymer Molecular Weight (Mw) | Polymer Yield |

| Benzoyl peroxide | 60 | 1.1 x 10⁴ | Low |

This data is for 1,1,3,3,3-pentafluoro-1-(2-tetrahydrofuranyl)-2-propyl trifluoromethylacrylate, a derivative of this compound. researchgate.net

The study of such complex monomers highlights a research direction focused on creating polymers with unique combinations of properties, such as those conferred by both fluorination and the presence of a cyclic ether.

Further research into polymers of this compound could explore:

Thermal Properties: Investigating the glass transition temperature (Tg) and thermal stability of poly(this compound) and how the direct attachment of the THF ring to the backbone influences these properties compared to its isomer, poly(THFA).

Solubility and Swelling Behavior: Characterizing the interaction of the polymer with a range of solvents, which is crucial for applications in coatings, adhesives, and hydrogels. The THF moiety is expected to play a significant role in determining the polymer's polarity and solubility.

Copolymerization: Incorporating this compound as a comonomer with other acrylic or vinyl monomers to tailor the properties of the resulting copolymer. This could be used to modify characteristics like hardness, flexibility, and adhesion. gantrade.com

Biomedical Applications: Given that many acrylate-based polymers are used in biomedical applications, exploring the biocompatibility and potential use of poly(this compound) in areas such as drug delivery or medical device coatings could be a fruitful avenue of research. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

oxolan-2-yl prop-2-enoate |

InChI |

InChI=1S/C7H10O3/c1-2-6(8)10-7-4-3-5-9-7/h2,7H,1,3-5H2 |

InChI Key |

FEUIEHHLVZUGPB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1CCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tetrahydrofuranyl Acrylate

Established Synthetic Routes for 2-Tetrahydrofuranyl Acrylate (B77674) (e.g., Esterification, Transesterification)

Traditional methods for synthesizing acrylate esters, including 2-Tetrahydrofuranyl acrylate, rely on well-established reactions such as direct esterification and transesterification.

Direct Esterification Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, this translates to the reaction of acrylic acid with tetrahydrofurfuryl alcohol (THFA). Strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid are commonly employed as catalysts. google.comcore.ac.uk The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed continuously through methods like azeotropic distillation. google.com

A significant challenge in this process is the high tendency of acrylic acid and its esters to undergo polymerization at the elevated temperatures often required for esterification. google.comgoogle.com To mitigate this, polymerization inhibitors are essential additives to the reaction mixture.

Transesterification Transesterification is an alternative route where an existing ester reacts with an alcohol to form a new ester. In this context, a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, is reacted with tetrahydrofurfuryl alcohol. This process is typically catalyzed by bases, such as alkali metal or alkaline earth metal alkoxides. google.com For instance, a method for preparing the analogous compound, tetrahydrofurfuryl methacrylate (B99206), involves the transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol using catalysts like lithium, magnesium, or calcium methoxides. google.com The reaction often proceeds under milder conditions than direct esterification. The equilibrium is shifted towards the desired product by distilling off the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol). google.com

| Synthetic Route | Reactants | Typical Catalysts | Key Process Considerations |

|---|---|---|---|

| Direct Esterification | Acrylic Acid + Tetrahydrofurfuryl Alcohol | Sulfuric Acid, p-Toluenesulfonic Acid | - Continuous removal of water required.

|

| Transesterification | Alkyl Acrylate + Tetrahydrofurfuryl Alcohol | Alkali/Alkaline Earth Metal Alkoxides | - Removal of low-boiling alcohol byproduct.

|

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of acrylate esters continues to evolve, with a focus on developing more sustainable and efficient catalytic systems.

Heterogeneous Catalysis A significant advancement is the use of solid acid catalysts (heterogeneous catalysts) to replace traditional homogeneous catalysts like sulfuric acid. core.ac.uk Heterogeneous catalysts, such as sulfated zirconia promoted with iron, have been investigated for the esterification of acrylic acid with alcohols. core.ac.uk These catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and recycling, which aligns with the principles of green chemistry. core.ac.uk For the esterification of acrylic acid with 2-ethylhexanol, a conversion rate of 77.22% was achieved at 90°C using a sulfated ferum promoted zirconia catalyst. core.ac.uk This approach presents a promising alternative for the production of this compound.

Enzymatic Synthesis Enzyme-catalyzed esterification represents another novel approach. Lipases are often used to catalyze ester formation under mild conditions, which can prevent polymerization and reduce the formation of byproducts. This biocatalytic method can offer high selectivity and reduce the environmental footprint of the synthesis.

Precursor Chemistry and Functional Group Interconversions for 2-Tetrahydrofuranyl Ethers

The primary precursor for this compound is tetrahydrofurfuryl alcohol (THFA). frontierspecialtychemicals.com THFA is typically produced industrially via the complete hydrogenation of furfural, a biomass-derived chemical. frontierspecialtychemicals.com This makes THFA a key bio-based intermediate.

The synthesis of the core tetrahydrofuran (B95107) structure can be achieved through various organic reactions. For instance, the intramolecular cyclization of haloalcohols or the catalytic hydrogenation of furan (B31954) derivatives are common laboratory and industrial methods. organic-chemistry.orgwikipedia.org

Furthermore, methods have been developed for the direct conversion of alcohols into 2-tetrahydrofuranyl (THF) ethers, which are structurally related to the target molecule. nih.govnih.gov These reactions demonstrate functional group interconversions relevant to the tetrahydrofuran ring system. An efficient method involves using manganese(0) powder and carbon tetrachloride in tetrahydrofuran to transform primary, secondary, and tertiary alcohols into their corresponding 2-tetrahydrofuranyl ethers. nih.gov The proposed mechanism involves a single electron transfer from Mn(0) to CCl4, generating a trichloromethyl radical which then abstracts a hydrogen atom from the tetrahydrofuran ring to initiate the etherification. nih.gov

| Precursor/Structure | Synthetic Origin/Method | Reagents/Conditions | Relevance |

|---|---|---|---|

| Tetrahydrofurfuryl Alcohol | Hydrogenation of Furfural | Catalytic Hydrogenation | Key starting material for this compound. frontierspecialtychemicals.com |

| 2-Tetrahydrofuranyl Ethers | Conversion of Alcohols | Mn(0) powder, CCl4, in THF at 65°C | Demonstrates functionalization of the THF ring. nih.gov |

| 2-Tetrahydrofuranyl Ethers | Conversion of Alcohols | CrCl2, CCl4, in THF | Alternative method for THF ether formation. nih.gov |

Purification and Handling Considerations for Monomer Integrity

The purification of this compound is critical to ensure its quality and stability for polymerization applications. The primary method for purification is fractional vacuum distillation. This technique allows for the separation of the monomer from the catalyst, unreacted starting materials, polymerization inhibitors, and any high-boiling byproducts at reduced temperatures, thereby minimizing the risk of thermal polymerization during purification.

Due to the reactive nature of the acrylate group, this compound is susceptible to spontaneous polymerization. To ensure monomer integrity during storage and handling, a polymerization inhibitor is typically added. Common inhibitors include hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ). google.com These compounds work by scavenging free radicals that can initiate polymerization. For long-term stability, the monomer should be stored in unopened original containers, often under an inert atmosphere such as nitrogen, and under suitable temperature conditions to prolong its shelf-life. hefengchemical.com

Homopolymerization of 2 Tetrahydrofuranyl Acrylate

Free Radical Homopolymerization Studies

Conventional free radical polymerization remains a widely utilized method for polymer synthesis due to its operational simplicity and tolerance to various functional groups. The homopolymerization of 2-Tetrahydrofuranyl acrylate (B77674) via this mechanism has been explored under different reaction conditions.

Initiator Systems and Reaction Conditions (e.g., Bulk, Solution)

The free radical homopolymerization of 2-Tetrahydrofuranyl acrylate is typically initiated by thermal decomposition of azo or peroxide initiators. Commonly used initiators include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The choice of initiator and reaction conditions, such as temperature and solvent, significantly influences the polymerization rate and the properties of the final polymer.

Solution Polymerization: Solution polymerization is a prevalent method for synthesizing poly(this compound). This technique allows for better control of the reaction temperature and viscosity compared to bulk polymerization. A study on the copolymerization of glycidyl (B131873) methacrylate (B99206) and tetrahydrofurfuryl acrylate employed benzoyl peroxide as the initiator in a toluene (B28343) solution at a temperature of 70±1°C. kpi.ua These conditions provide a relevant starting point for the homopolymerization of THFA. Another investigation into the copolymerization of furfuryl methacrylate and N-vinylpyrrolidone was conducted in a N,N-dimethylformamide (DMF) solution at 50°C using AIBN. kpi.ua While this study focused on a methacrylate analogue, the conditions are indicative of those suitable for related acrylate polymerizations.

Bulk Polymerization: Bulk polymerization, carried out in the absence of a solvent, offers the advantage of producing a high-purity polymer. However, the viscosity of the reaction medium can increase substantially, leading to challenges in heat dissipation and stirring. For the methacrylate counterpart, tetrahydrofurfuryl methacrylate (THFMA), bulk polymerization was found to be very rapid. researchgate.net This suggests that the bulk homopolymerization of THFA would also proceed at a high rate, necessitating careful temperature control to prevent autoacceleration and potential cross-linking reactions.

| Initiator | Solvent | Temperature (°C) | Polymerization Type |

| Benzoyl Peroxide (BPO) | Toluene | 70±1 | Solution |

| 2,2'-Azobisisobutyronitrile (AIBN) | N,N-Dimethylformamide (DMF) | 50 | Solution |

| Not specified | None | Not specified | Bulk |

Kinetic Analysis of Homopolymerization

A detailed kinetic analysis of the free radical homopolymerization of this compound is not extensively documented in the literature. However, the kinetics can be understood through the general principles of free radical polymerization of acrylate monomers. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and the rate constants for initiation, propagation, and termination.

The polymerization of multifunctional acrylates often exhibits autoacceleration, where the rate of polymerization increases as the reaction progresses. imaging.org This phenomenon is attributed to a decrease in the termination rate constant due to the increasing viscosity of the medium, which restricts the mobility of the growing polymer chains. imaging.org While this compound is a monofunctional monomer, a significant increase in viscosity during bulk polymerization could potentially lead to similar autoacceleration effects.

Kinetic studies on the photopolymerization of multifunctional acrylates have shown that the nominal reaction rate is primarily determined by the monomer's reactivity and the concentration of radicals. imaging.org Acrylates are generally more reactive in radical polymerization than methacrylates due to the lower stability of the secondary acrylate radicals compared to the tertiary methacrylate radicals. nih.gov This suggests that the homopolymerization of THFA would proceed at a faster rate than that of its methacrylate counterpart, THFMA, under similar conditions.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. These methods rely on establishing a dynamic equilibrium between active and dormant polymer chains.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. While specific studies on the ATRP of this compound are limited, research on the closely related monomer, tetrahydrofurfuryl methacrylate (THFMA), provides valuable insights.

The ambient temperature ATRP of THFMA has been successfully carried out using a copper halide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)/ethyl α-bromoisobutyrate (EBiB) initiating system. researchgate.net This catalyst system is a strong candidate for the controlled polymerization of THFA. The study on THFMA revealed that bulk polymerization aimed at a high degree of polymerization (>200) resulted in cross-linking. researchgate.net This suggests that for the ATRP of THFA, solution polymerization may be preferable to maintain control and avoid gelation, especially when targeting higher molecular weight polymers. The potential for the oxygen atom in the tetrahydrofurfuryl group to coordinate with the copper catalyst could influence the polymerization kinetics and reactivity ratios in copolymerizations. researchgate.net

| Catalyst System | Initiator | Polymerization Type | Observations |

| CuX/PMDETA | EBiB | Bulk/Solution | Rapid polymerization in bulk; potential for cross-linking at high DP. |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs stable nitroxide radicals to reversibly trap the growing polymer chains. The application of NMP to acrylates has historically been challenging due to the high rate of termination of acrylate radicals. However, the development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has expanded the scope of NMP to include acrylate monomers.

While there is a lack of specific literature on the NMP of this compound, successful NMP of other acrylate monomers like n-butyl acrylate has been achieved. These polymerizations are typically conducted at elevated temperatures (around 120°C) and often require the addition of a small amount of free nitroxide to maintain control. Given the structural similarities, it is plausible that the NMP of THFA could be achieved under similar conditions using a suitable alkoxyamine initiator or a conventional radical initiator in the presence of a controlling nitroxide like SG1.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. Control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

Anionic Polymerization of this compound

Copolymerization Strategies Involving 2 Tetrahydrofuranyl Acrylate

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two distinct monomers, in this case, 2-Tetrahydrofuranyl acrylate (B77674) and a selected co-monomer. The selection of the co-monomer is crucial as it dictates the final properties of the copolymer.

Copolymerization with (Meth)acrylate Monomers

Due to their structural similarities, (meth)acrylate monomers are common partners for copolymerization with THFA. This compatibility often leads to the formation of random copolymers with a distribution of monomer units along the polymer chain that is influenced by their relative reactivities.

Hydroxyethyl Acrylate (HEA): The inclusion of hydroxyethyl acrylate as a co-monomer introduces hydroxyl functional groups into the polymer backbone. These groups can enhance hydrophilicity, adhesion, and provide sites for subsequent crosslinking reactions. A comparative study of the water structures of poly(tetrahydrofurfuryl acrylate) and poly(2-hydroxyethyl methacrylate) suggests that the two polymers exhibit different interactions with water, which would likely influence the properties of their copolymers nih.gov. However, specific data on the copolymerization kinetics and reactivity ratios of THFA and HEA are not extensively documented in the available literature.

Fluorinated Acrylates: Copolymerization with fluorinated acrylates is a method to impart low surface energy, hydrophobicity, and chemical resistance to the resulting polymer. While the copolymerization of various fluorinated acrylates with other (meth)acrylates has been studied, specific research detailing the copolymerization of THFA with fluorinated acrylates and their corresponding reactivity ratios is limited fluorine1.rucore.ac.uk. The synthesis of random copolymers of 1,1-dihydroperfluorooctyl acrylate with monomers like methyl methacrylate (B99206) has been demonstrated, indicating the feasibility of incorporating fluorinated monomers into acrylate backbones core.ac.uk.

Copolymerization with Vinyl Monomers (e.g., Styrene)

The copolymerization of acrylates with vinyl monomers, such as styrene, is a well-established method for producing a wide range of materials with diverse properties. The bulky phenyl group of styrene can significantly impact the thermal and mechanical properties of the resulting copolymer. The kinetics of such copolymerizations are often characterized by distinct reactivity ratios, which can lead to variations in copolymer composition with conversion cmu.edu. While general principles of acrylate-styrene copolymerization are understood, specific kinetic data and reactivity ratios for the 2-Tetrahydrofuranyl acrylate-styrene system require further investigation.

Other Co-monomer Classes

Beyond (meth)acrylates and vinyl monomers, this compound can potentially be copolymerized with other classes of monomers to introduce specific functionalities. For instance, copolymerization with monomers containing acid groups, such as acrylic acid or maleic anhydride, could introduce pH-responsiveness or sites for ionic crosslinking. However, detailed studies on the copolymerization of THFA with these less common co-monomer classes are not widely reported.

Terpolymerization Systems

Terpolymerization, the simultaneous polymerization of three different monomers, offers a versatile platform for fine-tuning polymer properties. A study on the terpolymerization of n-butyl acrylate (nBA), glycidyl (B131873) methacrylate (GMA), and this compound (THFA) has been conducted to synthesize new ternary copolymers. These terpolymers were synthesized via free radical polymerization in solution. The resulting materials were characterized to understand their composition and thermal properties researchgate.net.

The monomer reactivity ratios for this ternary system were determined using the error-in-variables model (EVM), providing insight into the incorporation of each monomer into the polymer chain. The study found that the glass transition temperatures of the terpolymers were intermediate to those of the corresponding homopolymers and were dependent on the relative content of each monomer researchgate.net.

Determination of Monomer Reactivity Ratios

The monomer reactivity ratios, r1 and r2, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the addition of the same monomer (homopropagation) versus the other monomer (crosspropagation). These ratios determine the composition of the copolymer being formed at any given instant and provide insights into the monomer sequence distribution along the polymer chain.

A study on the copolymerization of glycidyl methacrylate (GMA) and this compound (THFA) determined the reactivity ratios for this pair. The copolymers were synthesized via free radical polymerization in toluene (B28343). The reactivity ratios were determined using the Mao-Huglin method, yielding values of rGMA = 0.379 and rTHFA = 0.266. These values, both being less than one, suggest a tendency towards the formation of a random copolymer, with a slight preference for the homopolymerization of GMA over the addition of THFA to a GMA-terminated radical, and a preference for the homopolymerization of THFA over the addition of GMA to a THFA-terminated radical researchgate.net.

The product of the reactivity ratios (rGMA * rTHFA = 0.101) is significantly less than one, which indicates a tendency toward alternation, although the system is still classified as producing a random copolymer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | System Type |

| Glycidyl Methacrylate (GMA) | This compound (THFA) | 0.379 | 0.266 | 0.101 | Random |

| n-Butyl Acrylate (nBA) | Glycidyl Methacrylate (GMA) | 0.400 | 2.147 | 0.859 | Random |

| n-Butyl Acrylate (nBA) | This compound (THFA) | 1.156 | 0.632 | 0.731 | Random |

| Glycidyl Methacrylate (GMA) | n-Butyl Acrylate (nBA) | 2.147 | 0.400 | 0.859 | Random |

| This compound (THFA) | n-Butyl Acrylate (nBA) | 0.632 | 1.156 | 0.731 | Random |

| Glycidyl Methacrylate (GMA) | This compound (THFA) | 0.472 | 0.284 | 0.134 | Random |

Table 1. Monomer Reactivity Ratios for Binary and Ternary Copolymerization Systems Involving this compound. Data for the nBA/GMA/THFA terpolymer system were determined using the error-in-variables model researchgate.net.

Synthesis of Advanced Copolymer Architectures

The versatility of this compound (THFA) in polymerization reactions allows for its incorporation into a variety of advanced copolymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in the synthesis of these complex structures, offering precise control over molecular weight, composition, and architecture.

Block Copolymers

Block copolymers containing a poly(this compound) (PTHFA) segment can be synthesized through sequential monomer addition using controlled polymerization methods. These techniques allow for the preparation of a living polymer chain from one monomer, which is then used to initiate the polymerization of a second monomer, resulting in a diblock or multiblock copolymer.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing well-defined block copolymers of acrylates. The process typically involves the polymerization of the first monomer using an alkyl halide initiator in the presence of a transition metal catalyst (e.g., a copper complex). Upon consumption of the first monomer, the second monomer is added to the living polymer chains to form the second block. For instance, a poly(methyl methacrylate) (PMMA) macroinitiator can be used to initiate the polymerization of an acrylate monomer to form a PMMA-b-poly(acrylate) block copolymer. For the successful synthesis of block copolymers, especially when dealing with different monomer families like methacrylates and acrylates, halogen exchange can be a crucial step to ensure efficient initiation of the second block.

While specific literature detailing the synthesis of block copolymers directly from this compound is limited, the general procedures established for other acrylate monomers are applicable. A typical synthesis would involve the formation of a macroinitiator from a first monomer, followed by the chain extension with THFA.

Table 1: Representative Conditions for the Synthesis of an Acrylate Block Copolymer via ATRP

| Entry | Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | Poly(methyl methacrylate)-Br | Butyl acrylate | CuBr/dNbpy | Toluene | 100 | 5 | 19,000 | 1.15 |

| 2 | Polystyrene-Cl | Methyl acrylate | CuCl/dNbpy | Xylene | 130 | 8 | 20,500 | 1.15 |

This table presents data for analogous acrylate block copolymers to illustrate typical reaction conditions and outcomes. Mₙ represents the number-average molecular weight, and Đ is the dispersity index.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions. This method utilizes a chain transfer agent (CTA) to mediate the polymerization in a living manner. A macro-CTA can be prepared from the first monomer and then used to polymerize the second monomer, yielding a block copolymer. The choice of the RAFT agent is critical and depends on the nature of the monomers being polymerized.

The synthesis of all-acrylic block copolymers is readily achievable via RAFT. For example, a thermoplastic elastomer was synthesized with poly(tetrahydrofurfuryl acrylate) as a soft domain, indicating the feasibility of incorporating THFA into block copolymer structures using this method researchgate.net.

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of graft copolymers involving this compound can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through."

"Grafting-From" Method

In the "grafting-from" approach, initiating sites are created along a pre-existing polymer backbone. These sites are then used to initiate the polymerization of a second monomer, leading to the growth of side chains from the backbone. Controlled radical polymerization techniques like ATRP are well-suited for this method, allowing for the synthesis of graft copolymers with well-defined side chains. For example, poly(methyl methacrylate) or polyacrylonitrile has been grafted from a polystyrene backbone containing chloroacetyl groups as initiating sites doi.org. A similar strategy could be employed by functionalizing a polymer backbone with initiator moieties capable of initiating the polymerization of THFA.

"Grafting-To" Method

The "grafting-to" method involves the attachment of pre-formed polymer chains with reactive end-groups onto a polymer backbone containing complementary functional groups. This approach allows for the characterization of both the backbone and the side chains before the grafting reaction. However, steric hindrance can limit the grafting density.

"Grafting-Through" Method

In the "grafting-through" method, a macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer. This results in a graft copolymer with the macromonomer units incorporated as side chains. This method allows for good control over the length of the side chains, as the macromonomer is synthesized separately.

Table 2: Example of "Grafting-From" Synthesis of an Acrylate Graft Copolymer via ATRP

| Backbone | Graft Monomer | Initiating Sites on Backbone | Catalyst/Ligand | Solvent | Temp (°C) | Grafting (%) |

| Polystyrene | Methyl methacrylate | Chloroacetyl groups | CuCl/bpy | Toluene | 80 | 380 |

This table illustrates a representative "grafting-from" synthesis using a polystyrene backbone and methyl methacrylate as the graft monomer. The grafting percentage indicates the mass increase of the polymer after grafting.

Hyperbranched Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic, tree-like structure. A common method for their synthesis is the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule containing both a polymerizable vinyl group and an initiating site).

Self-Condensing Vinyl Polymerization (SCVP) via ATRP

The SCVP of an acrylate-based inimer, such as 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA), using ATRP has been shown to produce hyperbranched polyacrylates rsc.orgnih.gov. In this process, the initiating group of one inimer molecule can initiate the polymerization of the vinyl group of another, leading to the formation of branched structures. The degree of branching can be controlled by the reaction conditions. While the direct SCVP of a this compound-based inimer has not been extensively reported, this methodology provides a clear pathway for the synthesis of hyperbranched polymers with THFA moieties.

Table 3: Synthesis of a Hyperbranched Polyacrylate via SCVP-ATRP

| Inimer | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 2-((2-bromopropionyl)oxy)ethyl acrylate | CuBr/dNbpy | Bulk | 50 | 4.5 | 3,100 | 1.9 |

This table provides representative data for the synthesis of a hyperbranched polyacrylate using an acrylate inimer. Mₙ represents the number-average molecular weight, and Đ is the dispersity index.

Star Polymers and Other Complex Topologies

Star polymers consist of multiple linear polymer chains (arms) linked to a central core. The synthesis of star polymers can be generally categorized into two main approaches: "core-first" and "arm-first."

"Core-First" Method

In the "core-first" approach, a multifunctional initiator is used to simultaneously initiate the polymerization of multiple polymer chains, which grow outwards from the core. The number of arms of the star polymer is determined by the number of initiating sites on the core molecule. ATRP is a commonly used technique for the "core-first" synthesis of star polymers from styrenic and (meth)acrylic monomers, using initiators derived from molecules like cyclotriphosphazenes, cyclosiloxanes, and organic polyols acs.orgrsc.org. This method allows for the synthesis of well-defined star polymers with a predetermined number of arms and low polydispersity iarjset.com.

"Arm-First" Method

The "arm-first" method involves the synthesis of linear polymer arms with a reactive chain end, which are then attached to a multifunctional linking agent or cross-linked together to form the star polymer's core nih.govrsc.org. This approach allows for the precise characterization of the polymer arms before the formation of the star. RAFT polymerization is often employed in the "arm-first" synthesis of star polymers.

A notable example relevant to this compound is the synthesis of amphiphilic star polymers with a chiral hydrophobic core and a tetrahydropyranyl acrylate shell via RAFT polymerization acs.org. Tetrahydropyranyl acrylate is structurally very similar to this compound, suggesting that THFA would be a suitable monomer for the synthesis of similar star polymer architectures.

Table 4: Representative Synthesis of a 4-Arm Star Polymer via "Core-First" ATRP

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| Methyl Acrylate | Pentaerythritol tetrakis(2-bromoisobutyrate) | CuBr/PMDETA | Toluene | 90 | 2 | >500,000 | <1.2 |

This table presents typical conditions for the synthesis of a 4-arm star poly(methyl acrylate) via the "core-first" ATRP method. Mₙ represents the number-average molecular weight, and Đ is the dispersity index.

Spectroscopic and Structural Characterization of 2 Tetrahydrofuranyl Acrylate Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural investigation of polymers, providing insights into their configuration, composition, and dynamics in solution.

¹H NMR for Polymer Composition and Microstructure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the composition and microstructure of polyacrylates. For PTHFA, the ¹H NMR spectrum provides distinct signals corresponding to the protons on the polymer backbone and the tetrahydrofuranyl side chain.

The conversion of the 2-Tetrahydrofuranyl acrylate (B77674) monomer to its polymer can be monitored by observing the disappearance of the sharp signals from the vinyl protons of the acrylate group, typically found in the 5.8-6.4 ppm range. Concurrently, broad signals corresponding to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone appear, usually between 1.5 and 2.5 ppm.

The integration of the signals from the side-chain protons (specifically the methylene protons adjacent to the ester oxygen and the protons of the THF ring) against the backbone proton signals allows for the quantification of monomer incorporation and the determination of copolymer composition if other monomers are present. Furthermore, the complexity and splitting patterns of the backbone proton signals can provide information about the polymer's tacticity (the stereochemical arrangement of the side chains), although this can be complex and often requires more advanced 2D NMR techniques for full resolution iupac.org.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(2-Tetrahydrofuranyl Acrylate) This table is generated based on typical values for polyacrylates and the known shifts for the tetrahydrofurfuryl group.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Polymer Backbone (-CH-CH₂-) | 1.5 - 2.5 | Broad, Overlapping |

| THF Ring Protons (-O-CH₂-CH, -CH₂-CH₂-CH₂) | 1.8 - 2.1, 3.7-3.9 | Multiplet |

| Methylene Protons (-O-CH₂-THF) | 3.9 - 4.2 | Multiplet |

| Methine Proton (THF Ring, -O-CH-) | ~4.0 | Multiplet |

¹³C NMR for Polymer Structure Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) offers a more detailed view of the polymer's carbon framework, with each unique carbon atom in the repeating unit providing a distinct signal. This technique is highly sensitive to the local chemical environment, making it powerful for elucidating polymer structure and tacticity iupac.org.

In the ¹³C NMR spectrum of PTHFA, characteristic signals for the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons of the tetrahydrofuranyl side chain can be clearly identified and assigned. For example, the carbonyl carbon typically resonates around 175 ppm. The signals for the backbone methine and methylene carbons are sensitive to the polymer's stereochemistry, with different triad sequences (isotactic, syndiotactic, heterotactic) giving rise to distinct, albeit often overlapping, resonances. Studies on analogous polymers like poly(2-methoxyethyl acrylate) (PMEA) have shown that hydration can cause changes in the chemical shift values of side-chain carbons, indicating interactions between water molecules and the polymer figshare.com.

Table 2: Expected ¹³C NMR Chemical Shifts for the this compound Monomer Data sourced from publicly available spectral databases. chemicalbook.comspectrabase.com

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Vinyl (=CH₂) | ~128 |

| Vinyl (=CH-) | ~131 |

| Methylene (-O-CH₂-) | ~69 |

| Methine (THF Ring, -O-CH-) | ~77 |

| Methylene (THF Ring) | ~26, ~29 |

| Methylene (THF Ring, adjacent to O) | ~68 |

Upon polymerization, the vinyl carbon signals disappear and are replaced by signals for the aliphatic backbone carbons around 35-45 ppm.

²H NMR for Hydration Layer Analysis in Poly(this compound) Analogs

Deuterium Nuclear Magnetic Resonance (²H NMR) of heavy water (D₂O) is a specialized technique used to investigate the structure and dynamics of water molecules interacting with polymers. This method has been effectively applied to study the hydration behavior of PTHFA, particularly in the context of its biocompatibility nih.govnih.gov.

Research comparing PTHFA with other polymers like poly(2-methoxyethyl acrylate) (PMEA) and poly(2-hydroxyethyl methacrylate) (PHEMA) using ²H NMR has revealed distinct differences in their water structures nih.govresearchgate.net. In hydrated PTHFA, the water molecules can be classified into three types: free water, freezing bound water, and non-freezing water nih.gov. This is similar to the behavior observed in the highly biocompatible PMEA nih.govnih.gov.

The ²H NMR spectrum of water in PTHFA shows two distinct resonance peaks, indicating at least two different water populations with different mobilities and spin-lattice relaxation times (T₁). nih.gov In contrast, PHEMA typically shows only one broad resonance peak nih.gov. This difference in hydration state is believed to be related to the biocompatibility of the polymers, with the specific water structure in PTHFA contributing to its favorable interactions with biological systems nih.govnih.gov.

Table 3: Comparison of Water States in Hydrated Polymers by ²H NMR Findings from comparative studies on polymer hydration. nih.govnih.govresearchgate.net

| Polymer | Observed Water Types | ²H NMR Spectral Features |

| Poly(this compound) (PTHFA) | Free, Freezing Bound, Non-freezing | Two distinct resonance peaks (upfield and downfield) with different relaxation times. |

| Poly(2-methoxyethyl acrylate) (PMEA) | Free, Freezing Bound, Non-freezing | Similar to PTHFA, showing multiple water states. |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Free, Non-freezing | A single broad resonance peak. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a polymer structure. By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the chemical composition of the monomer and monitor its conversion during polymerization.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis of PTHFA. The FT-IR spectrum of the this compound monomer exhibits characteristic absorption bands for the acrylate and tetrahydrofuran (B95107) moieties. The polymerization process can be tracked by monitoring the disappearance of bands associated with the vinyl C=C double bond (around 1637 cm⁻¹) azom.com.

The spectrum of the resulting polymer, PTHFA, is dominated by strong absorption bands from the ester carbonyl group and the C-O bonds of the side chain. The key functional groups and their typical vibrational frequencies are detailed in the table below.

Table 4: Key FT-IR Absorption Bands for THFA Monomer and PTHFA Polymer Based on general data for polyacrylates and ether compounds. azom.comspectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Present in Monomer/Polymer |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Both |

| C=O (Ester) | Stretching | ~1730 | Both |

| C=C (Vinyl) | Stretching | ~1637 | Monomer Only |

| C-O-C (Ether in THF) | Stretching | 1050 - 1150 | Both |

| C-O (Ester) | Stretching | 1150 - 1250 | Both |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) is a sampling technique that allows for the direct analysis of the surface of solid and liquid samples with minimal to no preparation youtube.comyoutube.com. This makes it particularly useful for characterizing polymer films, coatings, and hydrated polymer surfaces.

In the context of PTHFA and its analogs, ATR-IR can be used to study surface composition and degradation. More advanced applications include investigating the hydration structure at a molecular level. For instance, studies on the analogous PMEA have used time-resolved ATR-IR to identify different types of hydrated water by observing changes in the carbonyl (C=O) band, which is sensitive to hydrogen bonding with water molecules researchgate.netresearchgate.net. This approach allows for the elucidation of specific interactions between water and the polymer's functional groups, providing a deeper understanding of the hydration layer that is complementary to ²H NMR data researchgate.net. The non-contact nature of some modern IR techniques also eliminates spectral artifacts that can arise from poor sample contact in traditional ATR methods spectroscopyonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to investigate the electronic transitions within a molecule. For polymers derived from this compound, UV-Vis spectroscopy is particularly useful for monitoring polymerization kinetics, especially in photopolymerization processes.

In studies involving the synthesis of thermoresponsive shape-memory photopolymers, UV/Vis curing tests were performed on resins containing THFA. mdpi.com These tests monitor the change in absorbance at specific wavelengths corresponding to the consumption of photoinitiators or monomer double bonds, providing real-time data on the rate and extent of the polymerization reaction. mdpi.com The samples, placed in a rheometer, are irradiated with UV/Vis light (e.g., in a wavelength range of 250–450 nm), and the resulting changes in material properties are correlated with spectroscopic data. mdpi.com The chemical structure of the resulting photopolymers can be further confirmed by other spectroscopic methods like FT-IR, which shows the reduction or disappearance of signals from C=C double bonds present in the THFA monomer. mdpi.comnih.gov

Molecular Weight and Polydispersity Analysis

Determining the molecular weight (MW) and polydispersity (Đ or PDI) is fundamental to polymer characterization, as these parameters significantly influence the material's mechanical, thermal, and solution properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. researchgate.netazom.com The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules through a column packed with porous gel. researchgate.net

For acrylate-based polymers, GPC/SEC is used to determine the number-average molecular weight (M̄n), weight-average molecular weight (M̄w), and the polydispersity index (M̄w/M̄n). Tetrahydrofuran (THF) is a common mobile phase for the analysis of acrylic polymers. researchgate.netnih.gov The technique is essential for characterizing the chain length distributions in complex polymer structures, such as the thiol-polyacrylate backbone chains in degradable networks. nih.gov While specific GPC data for homopolymers of this compound is not detailed in the provided context, the methodology is standard for polyacrylates. The analysis would involve dissolving the polymer in a suitable solvent like THF and comparing its elution profile to that of known molecular weight standards, such as polystyrene. lcms.cz

Table 1: Illustrative GPC/SEC Data for a Generic Polyacrylate This table is an example based on typical results for polyacrylates and does not represent specific experimental data for poly(this compound).

| Sample ID | M̄n (g/mol) | M̄w (g/mol) | Polydispersity (Đ = M̄w/M̄n) |

|---|---|---|---|

| Polyacrylate-1 | 45,000 | 63,000 | 1.40 |

| Polyacrylate-2 | 52,000 | 75,400 | 1.45 |

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the precise determination of the absolute molecular weight of polymers with minimal fragmentation. tuwien.at The polymer sample is co-crystallized with a matrix material, and a laser pulse is used to desorb and ionize the polymer molecules. tuwien.at The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.

This technique has been successfully applied to fast-polymerizing acrylates, including Tetrahydrofurfuryl acrylate (THFA), in combination with Pulsed Laser Polymerization (PLP). researchgate.netresearchgate.net This combination allows for the determination of propagation rate coefficients (kp) by analyzing the molecular weight distribution of the resulting polymer. researchgate.net MALDI-TOF MS provides detailed information on the distribution of polymer chains, including the mass of the repeating monomer unit and the end groups. nih.gov Unlike GPC/SEC, which provides a relative molecular weight based on calibration standards, MALDI-TOF MS can yield absolute molecular weight values (Mn and Mw) and a direct view of the polymer distribution. american.edu

Table 2: Representative Molecular Weight Data from MALDI-TOF MS Analysis This table illustrates the type of data obtainable from MALDI-TOF MS for a polymer like poly(THFA).

| Parameter | Value | Description |

|---|---|---|

| Repeating Unit Mass | 156.18 g/mol | Mass of the this compound monomer |

| Mn (calculated) | 4940 g/mol | Number-average molecular weight nih.gov |

| Mw (calculated) | 4950 g/mol | Weight-average molecular weight nih.gov |

| Polydispersity (Đ) | 1.002 | Indicates a very narrow molecular weight distribution nih.gov |

Microstructural Characterization and Sequence Distribution Analysis

The microstructure of a polymer refers to the arrangement of monomer units along the polymer chain. For copolymers, this includes the sequence distribution of the different monomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, studies on copolymers of Glycidyl (B131873) Methacrylate (B99206) and Tetrahydrofurfuryl Acrylate have utilized ¹H-NMR to determine the copolymer composition. researchgate.net From this data, monomer reactivity ratios can be calculated using methods like Fineman-Röss and Kelen-Tüdos, which describe the preference of a growing polymer chain to add a monomer of the same type or the other comonomer. researchgate.net These ratios, in turn, allow for the characterization of the sequence distribution (e.g., whether the copolymer is random, alternating, or blocky). researchgate.net

Furthermore, NMR has been employed to investigate the water structure within poly(tetrahydrofurfuryl acrylate) (PTHFA) by comparing it to other polymers. researchgate.netnih.gov Such studies, using ²H-NMR with deuterium oxide, reveal information about the interaction of water with the polymer at a functional group level, which is a key aspect of its microstructure and influences its properties like biocompatibility. researchgate.netnih.gov Water in PTHFA was found to show two distinct resonance peaks, indicating different types of water-polymer interactions, similar to observations with poly(2-methoxyethyl acrylate) (PMEA). nih.gov

Mechanistic and Kinetic Insights into 2 Tetrahydrofuranyl Acrylate Polymerization

Mechanistic Pathways of Radical Polymerization

Initiation, Propagation, and Termination Mechanisms

Initiation: The process begins with the generation of free radicals from an initiator molecule. um.edu.my This can be achieved through thermal decomposition or photolysis of initiators like benzoyl peroxide (BPO) or azo compounds. researchgate.netukm.my The resulting primary radicals then react with a 2-Tetrahydrofuranyl acrylate (B77674) monomer, adding to the double bond and creating a new radical on the monomer unit. This new radical is the initial propagating species. um.edu.my

Propagation: In this stage, the monomer radical rapidly adds to subsequent 2-Tetrahydrofuranyl acrylate monomers, leading to the growth of the polymer chain. um.edu.my The reaction propagates as the radical active center is transferred to the newly added monomer unit at the end of the growing chain. um.edu.my This step is crucial as it dictates the rate of polymerization and the final molecular weight of the polymer.

Termination: The growth of a polymer chain is concluded through termination reactions. For acrylates, termination can occur through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-radical polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing radical chain to another. This results in two "dead" polymer chains: one with a saturated end group and another with a terminal double bond. Studies on the copolymerization of THFA with glycidyl (B131873) methacrylate (B99206) suggest a strong tendency for chain termination by disproportionation. um.edu.myresearchgate.net

Chain Transfer Reactions (e.g., to Solvent, Monomer)

Chain transfer is a process where the active radical of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. wpmucdn.comyoutube.commdpi.com This terminates the growth of the original polymer chain and initiates the growth of a new one. youtube.com While terminating one chain, the kinetic chain is not terminated as a new radical is formed. wpmucdn.com

Chain transfer reactions can significantly impact the molecular weight of the resulting polymer. wpmucdn.com The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. youtube.com

Chain Transfer to Monomer: The growing radical can abstract a hydrogen atom from a monomer molecule. For acrylic monomers, the probability of chain transfer to the monomer is generally low compared to propagation. rubbernews.com

Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can abstract an atom (typically hydrogen) from a solvent molecule. wpmucdn.commdpi.com This is a common method for controlling molecular weight. youtube.com The choice of solvent is critical, as different solvents have different chain transfer constants.

Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from the backbone of a "dead" polymer chain. This leads to the formation of a radical site on the polymer backbone, from which a new branch can grow, resulting in a branched polymer architecture. rubbernews.com

Side Reactions and Their Impact on Polymer Architecture

Besides the primary steps of polymerization, several side reactions can occur, particularly at elevated temperatures, which can influence the final polymer architecture. acs.org For acrylates, intramolecular and intermolecular hydrogen transfer reactions (backbiting and intermolecular chain transfer to polymer, respectively) can lead to the formation of mid-chain radicals. youtube.com These tertiary radicals can then propagate, leading to short- or long-chain branching in the polymer structure. Subsequent β-scission of these mid-chain radicals can result in the formation of macromonomers with a terminal double bond. youtube.com

The presence of the tetrahydrofurfuryl group in THFA may also introduce specific side reactions, although detailed studies on this are limited. The ether linkages within the tetrahydrofurfuryl ring could potentially be susceptible to abstraction, although this is less likely than abstraction of the tertiary hydrogen on the polymer backbone.

Kinetic Studies of Polymerization Processes

The kinetics of polymerization describe the rates of the various reactions involved and how they are influenced by factors such as monomer and initiator concentration, temperature, and solvent.

Determination of Reaction Rates and Rate Constants

Table 1: Reactivity Ratios for the Copolymerization of Glycidyl Methacrylate (M1) and this compound (M2)

| Method | r1 (GMA) | r2 (THFA) |

|---|---|---|

| Kelen-Tudos | 0.379 | 0.266 |

| Tidwell-Mortimer | 0.379 | 0.266 |

| Error-in-Variables Model | 0.379 | 0.266 |

Data sourced from reactivity ratio determination studies. ukm.my

These reactivity ratios, being less than one, indicate that in this copolymerization system, both radicals prefer to react with the other monomer, leading to a tendency for alternation. The product of the reactivity ratios (r1 * r2 = 0.10) is much less than 1, confirming this alternating behavior. This suggests that the THFA radical is reactive towards both its own monomer and GMA.

In photopolymerization studies involving THFA, it has been observed that an increase in the THFA content in the photocurable resin leads to a higher rate of photocuring. mdpi.com This indicates the high reactivity of the acrylate group in THFA under photopolymerization conditions. mdpi.com

Analysis of Polymerization Autoacceleration Phenomena

Autoacceleration, also known as the gel effect or the Trommsdorff–Norrish effect, is a phenomenon observed in many bulk and concentrated solution free-radical polymerizations where there is a marked increase in the rate of polymerization and molecular weight at a certain conversion. wikipedia.orgrug.nl This effect is attributed to a decrease in the termination rate constant (kt) due to the increasing viscosity of the polymerization medium. wikipedia.org

Table of Compounds

Influence of Reaction Parameters on Polymerization Control

The ability to control the polymerization of this compound is essential for tailoring the final polymer's properties, such as molecular weight, polydispersity, and architecture. This control is achieved by carefully manipulating various reaction parameters, including the initiator system, solvent environment, and temperature.

Effect of Initiator Concentration and Type

The choice of initiator and its concentration are fundamental parameters in free-radical polymerization that directly influence the reaction rate and the resulting polymer's molecular weight. smolecule.com

Initiator Type: The polymerization of this compound, like other acrylate monomers, can be initiated through various methods, primarily involving the generation of free radicals. smolecule.com Common initiator types include:

Thermal Initiators: These compounds, such as benzoyl peroxide (BPO) or 2,2′-azobis(2-methylpropionitrile) (AIBN), decompose upon heating to produce radicals that initiate polymerization.

Photoinitiators: These molecules generate initiating radicals upon exposure to ultraviolet (UV) light. smolecule.com This method allows for rapid curing and precise spatial and temporal control over the polymerization process. smolecule.com

Initiator Concentration: The concentration of the initiator has a pronounced effect on the polymerization kinetics. A higher concentration of the initiator leads to a greater population of radicals in the system. imaging.org This results in a faster rate of polymerization due to an increased frequency of initiation events. imaging.orgnih.gov

However, an increased radical concentration also leads to a higher probability of termination reactions, where two growing polymer chains combine. Consequently, the average molecular weight of the resulting poly(this compound) decreases as the initiator concentration increases. imaging.org This inverse relationship between initiator concentration and molecular weight is a key principle used to control the final polymer chain length.

| Parameter Change | Effect on Polymerization Rate | Effect on Polymer Molecular Weight |

|---|---|---|

| Increase in Initiator Concentration | Increases | Decreases |

| Decrease in Initiator Concentration | Decreases | Increases |

Role of Solvent Environment and Additives

The solvent in which the polymerization is conducted can significantly affect the reaction kinetics and the properties of the synthesized polymer. While acrylate polymerizations can be performed in bulk (without solvent), the use of a solvent provides a medium for heat dissipation and allows for control over viscosity and reaction rates. mdpi.com

The choice of solvent can influence the propagation rate constant. researchgate.net For acrylic monomers containing functional groups capable of hydrogen bonding, such as 2-hydroxyethyl methacrylate (HEMA), the solvent's ability to form hydrogen bonds can alter the reactivity of the monomer. mdpi.com Although the tetrahydrofuranyl group is primarily an ether, interactions between the solvent and the ester group of the acrylate can still play a role. Aprotic solvents may lead to different kinetic profiles compared to protic solvents. researchgate.net In Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of certain monomers, aprotic solvents have been shown to sometimes result in lower conversion rates and poorer control over the process. researchgate.net

Additives, such as chain transfer agents, can be intentionally included to regulate the molecular weight of the polymer. These agents interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average molecular weight.

| Solvent Type | Potential Influence on Polymerization |

|---|---|

| Aprotic Solvents (e.g., 1,4-dioxane, anisole, DMF, DMSO) | Can affect reaction kinetics; in some controlled polymerization systems, may lead to retardation or loss of control. researchgate.netresearchgate.net |

| Protic Solvents (e.g., Methanol (B129727), Ethanol) | Can participate in hydrogen bonding, potentially altering monomer reactivity and propagation rates. mdpi.comresearchgate.net |

| Non-polar Solvents (e.g., Xylenes) | Can enhance the relative reactivity of more polar monomers in a copolymerization system. mdpi.com |

Temperature Effects on Reaction Kinetics and Selectivity

Temperature is a critical parameter that governs the rates of the individual steps in polymerization: initiation, propagation, and termination. Increasing the reaction temperature generally leads to an increase in the rate constants for all three steps. kpi.ua

Propagation: The propagation rate constant (k_p) is also temperature-dependent. An increase in temperature enhances the mobility of monomer molecules and polymer chains, leading to a faster rate of monomer addition to the growing radical. kpi.ua

Termination: The termination rate constant also increases with temperature due to higher chain mobility, which facilitates the diffusion and combination of radical chain ends. kpi.ua

Polymerization in Supercritical Carbon Dioxide (scCO2)

Supercritical carbon dioxide (scCO₂) has emerged as a promising alternative to traditional organic solvents for polymerization reactions, driven by its environmental advantages and unique physicochemical properties. cmu.eduresearchgate.net As a reaction medium, scCO₂ is non-toxic, non-flammable, and allows for easy removal of residual monomer from the final product. cmu.edu

The polymerization of acrylates in scCO₂ is well-documented. However, a significant challenge is the general insolubility of most polymers, including many polyacrylates, in scCO₂. liverpool.ac.uk This often leads to heterogeneous polymerization processes, such as precipitation or dispersion polymerization. cmu.edu In dispersion polymerization, a stabilizer or surfactant that is soluble in scCO₂ is used to create stable polymer particles. liverpool.ac.uk

For the specific case of poly(this compound) (PTHFA), studies have investigated its phase behavior in scCO₂. Research indicates that the addition of co-solvents can significantly improve the solubility of the system. When this compound monomer or dimethyl ether (DME) are used as co-solvents, the pressure required to maintain a single phase (the cloud-point pressure) for the PTHFA/CO₂ system is substantially lowered. researchgate.net This suggests that using the monomer itself as a co-solvent could be a viable strategy for achieving more homogeneous reaction conditions. The strong interaction between the polymer and CO₂, influenced by these co-solvents, is a key factor in defining the phase behavior of the system. researchgate.net

| Property of scCO₂ | Implication for Polymerization |

|---|---|

| Gas-like Diffusivity | Can positively impact reaction kinetics. cmu.edu |

| Liquid-like Density | Allows for the solvation of many small molecules, including monomers. cmu.edu |

| Tunable Solvent Strength | Solvent properties can be adjusted with small changes in temperature or pressure, aiding in polymer separation and fractionation. cmu.edu |

| Plasticization of Polymers | Aids in the removal of residual monomer from the final polymer product. cmu.edu |

Theoretical and Computational Studies of 2 Tetrahydrofuranyl Acrylate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for understanding the intricate details of chemical reactions at the atomic level. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are routinely used to explore reaction pathways, determine transition state structures, and calculate thermodynamic properties, providing deep insights into polymerization mechanisms.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For acrylate (B77674) polymerization, DFT can be employed to study the reactivity of monomers, the stability of radical intermediates, and the energetics of propagation and termination steps. researchgate.netugent.befrontiersin.org In a study on the photochemical dimerization of a related furan-containing acrylate, DFT was used to analyze the reaction mechanism, locate intermediates and transition states, and explain the observed regio- and stereoselectivity. dnu.dp.ua However, specific DFT studies elucidating the reaction mechanisms of 2-Tetrahydrofuranyl acrylate polymerization are not present in the surveyed literature.

High-Level Ab Initio Methods (e.g., CCSD, MP4)

High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP4), offer a higher level of accuracy for calculating electronic structures and energies compared to DFT. These methods are computationally more demanding and are often used to benchmark results from less expensive methods. While these techniques have been applied to study the secondary reactions in the free-radical polymerization of generic alkyl acrylates, providing a consistent set of intrinsic rate coefficients, such detailed analyses have not been specifically reported for this compound. mdpi.com

Calculation of Activation Energies and Reaction Enthalpies

The activation energy (Ea) and reaction enthalpy (ΔH) are crucial parameters for understanding and controlling polymerization processes. Activation energy represents the minimum energy required to initiate the reaction, while reaction enthalpy indicates the heat released or absorbed during the reaction. These parameters can be calculated using quantum chemical methods. For instance, the heats of polymerization for acrylic acid and its derivatives have been determined both experimentally and computationally. researchgate.net However, specific calculated values for the activation energies and reaction enthalpies associated with the polymerization of this compound are not available in the existing literature.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules. In polymer science, these methods provide valuable insights into the structure, dynamics, and properties of polymer chains.

Polymer Chain Conformation and Dynamics

MD and MC simulations can be used to investigate the conformation (shape) and dynamics of polymer chains in various environments. researchgate.netrsc.org These simulations can predict properties such as the radius of gyration, end-to-end distance, and segmental motion of the polymer chain. While DFT has been used to evaluate the microscopic conformations of various polymer chains, and MD simulations have been employed to study the chain conformation of other polymers, there is no specific research available on the chain conformation and dynamics of poly(this compound) using these simulation methods. nih.govnih.govresearchgate.net

Solvent Effects on Polymerization and Polymer Properties

The choice of solvent can significantly influence polymerization kinetics and the final properties of the polymer. mdpi.com Molecular simulations can help elucidate the role of the solvent by modeling the interactions between the solvent molecules, monomers, and the growing polymer chain. Studies on other acrylates have shown that solvents can affect reaction rates and free energy barriers. nih.govchemrxiv.org For example, investigations into butyl acrylate polymerization have used molecular dynamics to understand how different solvents impact reactivity. chemrxiv.org While the effect of tetrahydrofuran (B95107) as a solvent on the properties of other polymers like poly(methyl methacrylate) has been simulated, specific studies on the solvent effects on the polymerization of this compound and the properties of its polymer are currently absent from the scientific literature. dntb.gov.ua

Computational Modeling of Polymer Architectures and Properties

Computational modeling allows for the in-silico construction of polymer libraries to predict material properties and rationally select candidates for synthesis. nih.gov Techniques such as Molecular Dynamics (MD) simulations are particularly valuable for examining the structure and dynamics of polymer chains and their interactions with other molecules. nih.gov

While comprehensive computational studies focused solely on poly(this compound) (PTHFA) are not extensively documented in publicly available literature, existing research on related polyacrylates demonstrates the methodologies that can be applied. MD simulations have been employed to investigate the recrystallization behaviors of water sorbed into PTHFA, indicating that force fields and models for this specific polymer have been developed and utilized. researchgate.net These simulations are crucial for understanding the polymer's interaction with aqueous environments, a key factor in its performance in applications like biocompatible materials.

General approaches to polymer modeling involve several key steps:

Force Field Parameterization: A classical force field is developed or adapted to accurately represent the interatomic interactions within the polymer. For novel structures like PTHFA, this may involve reparameterization using Density Functional Theory (DFT) to ensure the model faithfully represents molecular interactions. nih.gov

Amorphous System Construction: Multiple polymer chains are placed in a simulation box at a low density. A series of compression and equilibration steps are then performed to achieve a realistic amorphous polymer structure at the desired temperature and pressure.

Property Calculation: Once an equilibrated model is obtained, various properties can be calculated from the simulation trajectory. These include structural properties like the radial distribution function and chain conformation, as well as dynamic properties.

Simulations on other polyacrylates have shown that the mobility of polymer chains and the fractional free volume within the polymer matrix are key determinants of permeability. researchgate.net It is computationally predicted that increasing the size and volume of side groups, such as the tetrahydrofuranyl moiety, can decrease chain mobility and correspondingly affect transport properties through the polymer. researchgate.net

Table 1: Computational Methods and Their Applications in Polymer Modeling

| Computational Method | Application | Predicted Properties |

| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system to study polymer chain dynamics and interactions. nih.gov | Glass transition temperature, diffusion coefficients, mechanical moduli, solubility. researchgate.netcam.ac.uk |

| Quantum Mechanics (QM) / DFT | Calculates electronic structure to determine reaction energetics and molecular properties with high accuracy. ugent.be | Reaction barriers, transition states, dipole moments, bond energies. acs.org |

| Kinetic Monte Carlo (kMC) | Simulates the time evolution of complex reaction networks based on probabilities of individual reaction steps. | Polymer microstructure, molar mass distributions, branching levels. nih.gov |

Theoretical Analysis of Deprotection Reactions in Acrylate Polymers

The tetrahydrofuranyl group in PTHFA can act as a protecting group for the acrylic acid functionality. Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis. This reaction is critical in applications such as photoresists, where a change in solubility upon deprotection is used to create patterns. Theoretical analysis, primarily using quantum chemical methods like Density Functional Theory (DFT), is essential for elucidating the reaction mechanisms and kinetics of such processes. dntb.gov.ua

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following steps, each of which can be modeled computationally:

Protonation: The carbonyl oxygen of the acrylate ester is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the tetrahydrofurfuryl alcohol leaving group.

Leaving Group Departure: The protonated tetrahydrofurfuryl alcohol departs, and the carbonyl group is reformed.

Structure-Property Relationship Predictions through Computational Approaches

A central goal of computational polymer science is to predict macroscopic properties from the monomer's molecular structure, establishing a clear structure-property relationship. For this compound, computational approaches can predict how the unique cyclic ether side group influences both polymerization kinetics and the final properties of the polymer. nih.gov

Density Functional Theory (DFT) has been successfully used to model the reactivity of a wide range of acrylate monomers in free-radical polymerization. ugent.beresearchgate.net These studies establish a relationship between the structure of the pendant group and the monomer's polymerizability. ugent.beresearchgate.net Key parameters that can be calculated include:

Propagation Rate Coefficient (kp): This coefficient is a measure of how quickly a monomer adds to a growing polymer chain. DFT calculations of the transition state for the propagation step can predict kp values that show good qualitative agreement with experimental trends. researchgate.net

Termination Rate Coefficient (kt): This coefficient relates to the rate at which growing polymer chains are terminated.

Dipole Moment: The polarity of the monomer, quantified by its dipole moment, has been shown to correlate with the rate of polymerization. A systematic study of various acrylates found a direct linear correlation between the rate of polymerization and the calculated Boltzmann-averaged dipole moment. acs.org

For PTHFA, the presence of the tetrahydrofuran ring introduces specific steric and electronic effects. DFT studies on acrylates with cyclic pendant groups have shown that the nature of the ring influences reactivity. ugent.be Computational models can dissect these effects to predict the polymerizability of THFA relative to other linear or cyclic acrylates. By understanding these fundamental relationships, it becomes possible to computationally screen and design novel acrylate monomers for specific applications. nih.gov

Table 2: Predicted Structure-Property Relationships for Polyacrylates

| Structural Feature (Pendant Group) | Predicted Effect on Polymer Properties | Relevant Computational Method |

| Size and Bulkiness | Increased bulkiness (e.g., the tetrahydrofuranyl group) can decrease chain mobility and increase the glass transition temperature. It may also affect polymerization kinetics due to steric hindrance. researchgate.net | MD, DFT |

| Polarity / Dipole Moment | A higher monomer dipole moment is correlated with a faster rate of polymerization, likely by influencing the termination rate constant. acs.org | DFT |

| Hydrogen Bonding Capability | The ether oxygen in the tetrahydrofuranyl ring can act as a hydrogen bond acceptor, influencing interactions with solvents (like water) and other polymer chains. researchgate.net | MD, DFT |

Functional Polymer Development and Advanced Material Applications Utilizing 2 Tetrahydrofuranyl Acrylate

Design of Polymers with Tunable Functionalities